molecular formula C7H16N2O B7891884 Hexylurea CAS No. 2158-11-4

Hexylurea

Cat. No.: B7891884
CAS No.: 2158-11-4
M. Wt: 144.21 g/mol
InChI Key: JUVJQIPDVWOVNP-UHFFFAOYSA-N
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Preparation Methods

Hexylurea can be synthesized through the reaction of hexanol and urea under alkaline conditions. The reaction involves heating hexanol and urea together, which results in the formation of this compound . The specific synthetic route is as follows:

    Reactants: Hexanol and urea

    Conditions: Alkaline environment, elevated temperature

    Reaction: [ \text{C}{13}\text{OH} + \text{NH}_2\text{CONH}_2 \rightarrow \text{C}{13}\text{NHCONH}_2 + \text{H}_2\text{O} ]

In industrial production, similar methods are employed, often with optimizations for yield and purity. The reaction is typically carried out in a controlled environment to ensure consistent product quality .

Chemical Reactions Analysis

Hexylurea undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly studied.

    Reduction: Reduction of this compound can lead to the formation of hexylamine and other derivatives.

    Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution conditions: Acidic or basic environments, depending on the nature of the substituent

The major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

Hexylurea has several applications in scientific research, including:

Mechanism of Action

The mechanism by which hexylurea exerts its effects is not extensively documented. as a urea derivative, it may interact with various molecular targets through hydrogen bonding and other interactions. The specific pathways and molecular targets involved in its action are areas of ongoing research .

Properties

IUPAC Name

hexylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-2-3-4-5-6-9-7(8)10/h2-6H2,1H3,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVJQIPDVWOVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175933
Record name Urea, N-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2158-11-4
Record name Hexylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2158-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N-hexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexylurea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227415
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, N-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexylurea
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KVM9LDD6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
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Reaction Step One
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Synthesis routes and methods II

Procedure details

A mixture of 6.0 g (0.1 mole) of urea and 11.1 g (0.11 mole) of n-hexylamine was heated at 130°-135° C. for 4 hours to form monohexylurea. Without isolation, the reaction mixture was cooled to 70° C., and 31.0 g (0.21 mole) of chloral was slowly added while the temperature was maintained below 80° C. using external cooling. The reaction mixture was vigorously stirred and heated at 80°-85° C. for 1 hour. On cooling 43.9 g of a viscous syrupy product was isolated.
Name
Quantity
6 g
Type
reactant
Reaction Step One
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11.1 g
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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